molecular formula C7H6N2O7S B1620945 2,6-Dinitrotoluene-3-sulfonic acid CAS No. 226711-10-0

2,6-Dinitrotoluene-3-sulfonic acid

Cat. No. B1620945
M. Wt: 262.2 g/mol
InChI Key: PNMMYPNEHJVPCA-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene-3-sulfonic acid is a chemical compound that is a derivative of dinitrotoluene . It contains 23 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .


Molecular Structure Analysis

The molecular formula of 2,6-Dinitrotoluene-3-sulfonic acid is C7H6N2O7S . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyridinium Dinitrobenzyl Sulfates : Research by Mori et al. (1998) involved the synthesis of sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrotoluene-3-sulfonic acid. These compounds are vital for studying the carcinogenicity of dinitrotoluenes (Mori et al., 1998).

  • Electrophilic Aromatic Substitution : Melhuish and Moodie (1989) explored the chlorination and nitration of dinitrotoluene isomers, including 2,6-dinitrotoluene, in sulphuric acid or oleum. This study provides insights into the chemical behavior of these compounds under certain conditions (Melhuish & Moodie, 1989).

Environmental and Biodegradation Studies

  • Biodegradation by Pseudomonas sp. X5 : Xu et al. (2019) studied the biodegradation of dinitrotoluene sulfonates, including 2,6-dinitrotoluene-3-sulfonic acid, by a specific bacterial strain. This is significant for environmental remediation of sites contaminated with nitro-aromatic pollutants (Xu et al., 2019).

  • Distribution and Migration in Contaminated Sites : Zhao et al. (2021) conducted a study on the distribution and migration characteristics of dinitrotoluene sulfonates in TNT production sites. This research assesses the environmental impact and health risks associated with these compounds (Zhao et al., 2021).

Industrial Applications and Recovery

  • Recovery from Spent Acid : Chen, Juan, and Wei (2005) explored methods for recovering dinitrotoluenes from spent acid in the toluene nitration process, highlighting the industrial relevance and potential for resource recovery (Chen, Juan, & Wei, 2005).

  • Use in Explosive Manufacturing : Gilbert (1977) detailed the extraction of sodium 2,4-dinitrotoluene-3-sulfonate and related compounds from TNT purification waste water, demonstrating its significance in the context of explosive manufacturing (Gilbert, 1977).

Safety And Hazards

2,6-Dinitrotoluene-3-sulfonic acid is likely to share similar safety and hazard characteristics with its parent compound, dinitrotoluene. Dinitrotoluene is classified as a potential human carcinogen and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-methyl-2,4-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMYPNEHJVPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376282
Record name 2,6-DINITROTOLUENE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrotoluene-3-sulfonic acid

CAS RN

226711-10-0
Record name 2,6-DINITROTOLUENE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WT Ma, K Steinbach, Z Cai - Analytical and bioanalytical chemistry, 2004 - Springer
A reversed-phase LC–MS method with quadrupole-time of flight (QTOF) detection has been developed for the determination of four dinitro-toluenesulfonic acids and two amino-nitro-…
Number of citations: 11 link.springer.com
TC Schmidt, K Steinbach, U Buetehorn, K Heck… - Chemosphere, 1999 - Elsevier
Transformation processes of nitroaromatic compounds (NAC) lead to polar and highly hydrophilic metabolites. For the unequivocal identification of proposed metabolites reference …
Number of citations: 18 www.sciencedirect.com

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